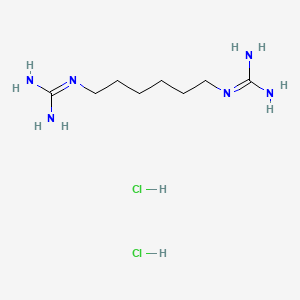

N,N'''-1,6-Hexanediylbisguanidine dihydrochloride

CAS No.: 7356-81-2

Cat. No.: VC16529480

Molecular Formula: C8H22Cl2N6

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7356-81-2 |

|---|---|

| Molecular Formula | C8H22Cl2N6 |

| Molecular Weight | 273.20 g/mol |

| IUPAC Name | 2-[6-(diaminomethylideneamino)hexyl]guanidine;dihydrochloride |

| Standard InChI | InChI=1S/C8H20N6.2ClH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |

| Standard InChI Key | NXWPVVJWQXXMDR-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCN=C(N)N)CCN=C(N)N.Cl.Cl |

Introduction

Chemical Structure and Nomenclature

N,N'''-1,6-Hexanediylbisguanidine dihydrochloride (CAS: 27083-27-8) has the molecular formula , with a molar mass of 402.27 g/mol. The structure consists of a 1,6-hexanediyl chain () connecting two guanidine moieties, each substituted with a cyano group () at the N'-position. The protonation of both guanidine groups by hydrochloric acid results in a dihydrochloride salt, enhancing solubility in polar solvents such as water and ethanol .

Key structural features include:

-

Guanidine groups: Each guanidine unit contains three nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

-

Hexanediyl spacer: The aliphatic chain provides flexibility and influences the compound’s conformational dynamics.

-

Cyanoguanidine functionality: The cyano group modifies electronic properties, increasing stability under acidic conditions .

Synthesis and Optimization

Industrial Synthesis Methods

The synthesis of N,N'''-1,6-Hexanediylbisguanidine dihydrochloride typically involves the reaction of hexamethylenediamine dihydrochloride with sodium dicyanamide in a solvent system. A patented method (CN102993057B) outlines the following optimized procedure :

| Parameter | Condition |

|---|---|

| Solvent | n-Butanol/water (100:0.5–100:4 v/v) |

| Molar Ratio | 1:1.6–1:2.4 (diamine:dicyanamide) |

| Temperature | 100–140°C |

| Reaction Time | 2–7 hours |

| Catalyst | PEG400 (0.1–4 mol%) |

| Yield | 85–92% |

This method avoids toxic solvents and reduces reaction time compared to earlier approaches, which required 16-hour refluxes in isopropanol . Post-synthesis purification involves solvent removal under vacuum, washing with cold ethanol, and vacuum drying to achieve >98% purity .

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the amine groups of hexamethylenediamine attack the electrophilic carbon of dicyanamide. Phase-transfer catalysts like PEG400 facilitate interfacial interactions, accelerating the reaction kinetics .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (≥50 g/L at 25°C), moderately soluble in methanol and ethanol, insoluble in nonpolar solvents .

-

Thermal Stability: Decomposes above 250°C without melting, as confirmed by thermogravimetric analysis (TGA).

-

pH Sensitivity: Stable in acidic conditions (pH 2–6) but hydrolyzes in alkaline media, releasing cyanoguanidine derivatives .

Spectroscopic Characterization

-

NMR: NMR (DO, 400 MHz) shows signals at δ 3.2 ppm (m, 4H, –NH), 2.8 ppm (t, 4H, –CH–NH), and 1.4 ppm (m, 8H, aliphatic –CH–) .

-

IR: Peaks at 2200 cm (C≡N stretch), 1650 cm (C=N stretch), and 1550 cm (N–H bend) .

Applications and Industrial Relevance

Antimicrobial Agent

The compound serves as a precursor in synthesizing chlorhexidine, a broad-spectrum antiseptic. Its guanidine groups disrupt microbial cell membranes, leading to bactericidal effects . Recent studies demonstrate efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .

Polymer Chemistry

Polymerization with 1,6-hexanediamine yields cationic polymers used in water treatment for removing anionic contaminants (e.g., phosphates, sulfates). These polymers exhibit 90–95% removal efficiency at 50 ppm concentrations .

Organic Synthesis

As a bifunctional reagent, the compound participates in:

-

Cross-coupling reactions: Forms coordination complexes with transition metals (e.g., Pd, Cu) for catalytic applications.

-

Heterocycle synthesis: Reacts with ketones to generate imidazoline derivatives, useful in agrochemicals .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Features |

|---|---|---|

| N,N'-Diethylcyanoguanidine | CHN | Herbicide; lacks hexanediyl spacer |

| Guanidine hydrochloride | CHNCl | Simpler structure; lower thermal stability |

| Chlorhexidine gluconate | CHClNO | Derived from parent compound; antiseptic |

The hexanediyl chain in N,N'''-1,6-Hexanediylbisguanidine dihydrochloride enhances its solubility and reactivity compared to simpler guanidine derivatives .

Future Research Directions

-

Drug Delivery Systems: Exploring its use as a cationic carrier for nucleic acid delivery.

-

Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage applications.

-

Environmental Remediation: Optimizing polymer composites for heavy metal sequestration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume